

Technical Support Center: ONX-0914 TFA In Vivo Efficacy

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Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B8176041

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **ONX-0914 TFA** in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ONX-0914 TFA is not dissolving properly for in vivo administration. What formulation should I use?

A1: The solubility of **ONX-0914 TFA** can be challenging. Several formulations have been successfully used for in vivo studies. The choice of vehicle can depend on the administration route.

- For Subcutaneous (s.c.) or Intravenous (i.v.) Injection: A common and effective vehicle is an aqueous solution of 10% (w/v) sulfobutylether- β -cyclodextrin (Captisol) in 10 mM sodium citrate buffer (pH 6).^{[1][2]}
- For Intraperitoneal (i.p.) Injection: A solution can be prepared by first dissolving ONX-0914 in DMSO and then diluting it in PBS. To avoid precipitation, the final DMSO concentration should be low (e.g., 4%).^[3] Another option is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^{[4][5]}

- General Tips: It is recommended to prepare the working solution fresh on the day of use.^[4]
^[6] If precipitation occurs, gentle heating and/or sonication can help in dissolution.^[4]^[6]
Always ensure the final solution is clear before administration.

Q2: I am not observing the expected therapeutic effect. What could be the reason?

A2: Lack of efficacy can stem from several factors, from dosing to the specifics of the animal model.

- Suboptimal Dosing: The effective dose of ONX-0914 can vary between different disease models. Doses in the range of 6-12 mg/kg are often reported to be effective.^[1] In some models, doses up to 15 mg/kg have been used.^[7] It may be necessary to perform a dose-response study to determine the optimal dose for your specific model.
- Inadequate Dosing Frequency: Treatment schedules can range from daily injections to three times a week.^[1]^[3]^[8] The frequency should be sufficient to maintain inhibitory concentrations in the target tissue.
- Loss of Selectivity: At higher concentrations, ONX-0914 can lose its selectivity for the immunoproteasome and inhibit the constitutive proteasome, which could lead to off-target effects and toxicity.^[8]^[9] It is crucial to use a dose that is selective for the immunoproteasome.
- Model-Specific Factors: The role of the immunoproteasome can vary significantly between different disease models. In some instances, inhibition of the immunoproteasome may not be beneficial or could even be detrimental, as seen in a model of viral myocarditis.^[8]^[10]
- Compound Stability: Ensure that the compound has been stored correctly and that the formulation is stable. Prepare fresh solutions for each experiment.

Q3: I am observing unexpected toxicity or adverse effects in my animals. What should I do?

A3: Unexpected toxicity can be a sign of off-target effects or issues with the formulation.

- **Reduce the Dose:** The most straightforward approach is to lower the dose of ONX-0914. The maximum tolerated dose (MTD) in mice has been reported to be around 30 mg/kg.[11]
- **Check Vehicle Toxicity:** The vehicle itself could be causing adverse effects. Administer the vehicle alone to a control group of animals to rule out this possibility.
- **Monitor for Off-Target Effects:** At higher doses, ONX-0914 can inhibit the constitutive proteasome, which can lead to cellular toxicity.[9] Consider assessing the inhibition of both immunoproteasome and constitutive proteasome subunits in your target tissues.
- **Unexpected Inflammatory Responses:** In some contexts, ONX-0914 treatment has been associated with an increase in certain pro-inflammatory cytokines like IL-6 and TNF- α , and an increase in neutrophils.[3]

Q4: How can I confirm that ONX-0914 is hitting its target in vivo?

A4: To confirm target engagement, you can measure the inhibition of the immunoproteasome subunits in tissues or cells from your experimental animals.

- **Proteasome Activity Assays:** Tissues or cells can be collected from treated animals, and proteasome activity can be measured using specific substrates for the different proteasome subunits (e.g., LMP7/ β 5i, LMP2/ β 1i, and the constitutive β 5 subunit).
- **Western Blotting:** Western blotting can be used to detect the covalent binding of ONX-0914 to its target subunits, which results in a shift in their molecular weight.[3]
- **Pharmacodynamic Biomarkers:** Downstream effects of immunoproteasome inhibition can also be measured. For example, ONX-0914 has been shown to reduce the production of pro-inflammatory cytokines like IL-17A, IL-23, and IFN- γ , and to inhibit the differentiation of Th1 and Th17 cells.[1][2][3][11]

Quantitative Data Summary

Parameter	Value	Animal Model	Disease Context	Citation
Effective Dose Range	6 - 15 mg/kg	Mice	Autoimmune diseases, Cancer	[1] [3] [7]
Administration Routes	s.c., i.v., i.p., p.o.	Mice	Various	[1] [3] [12]
Dosing Frequency	Daily to 3 times per week	Mice	Various	[1] [3] [8]
LMP7 ($\beta 5i$) Inhibition	>95% at maximally tolerated doses	Mice	Acute Lymphoblastic Leukemia	[13]
LMP2 ($\beta 1i$) Inhibition	60 - 80% at maximally tolerated doses	Mice	Acute Lymphoblastic Leukemia	[13]
Selectivity (LMP7 vs. $\beta 5$)	15 to 40-fold	In vitro	N/A	[11] [14]
ED50 (Oral)	7.62 mg/kg	Mice	Malaria	[12] [15]
ED50 (Intraperitoneal)	6.52 mg/kg	Mice	Malaria	[12] [15]

Experimental Protocols

In Vivo Efficacy Study in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

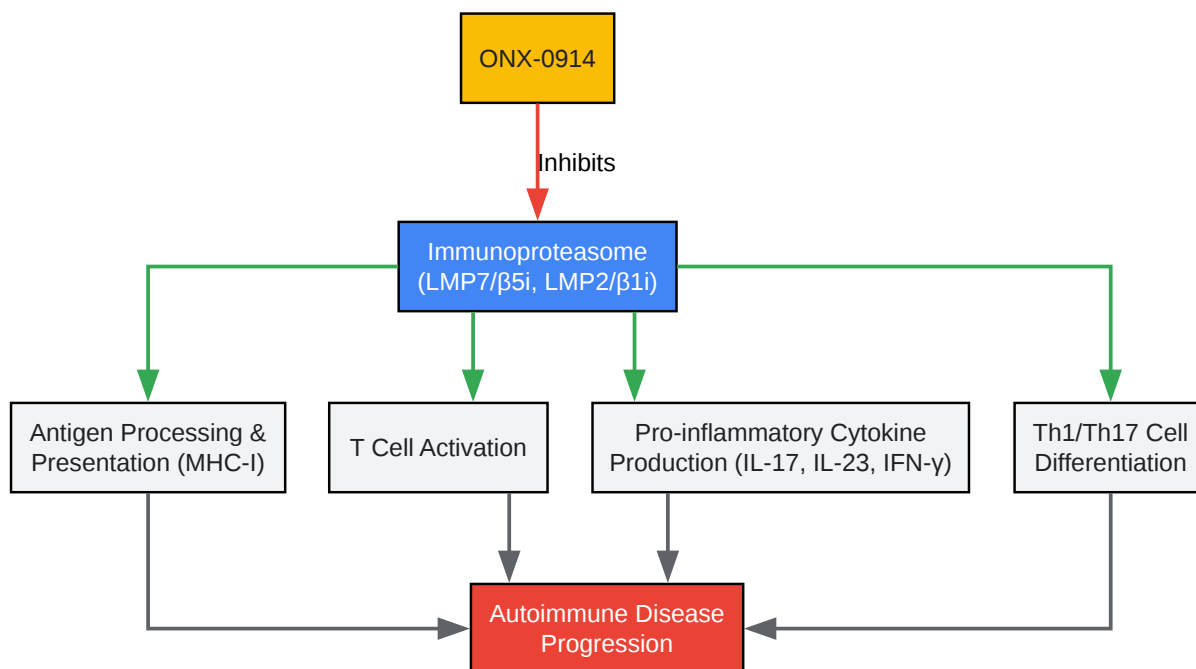
- Animal Model: C57BL/6 mice are immunized with MOG35-55 peptide to induce EAE.[\[1\]](#)
- ONX-0914 Formulation: ONX-0914 is formulated in an aqueous solution of 10% (w/v) sulfobutylether- β -cyclodextrin and 10 mM sodium citrate (pH 6).[\[1\]](#)
- Dosing and Administration: Mice are treated with 10 mg/kg ONX-0914 or vehicle via subcutaneous injection three times a week, starting on the day of immunization.[\[1\]](#)

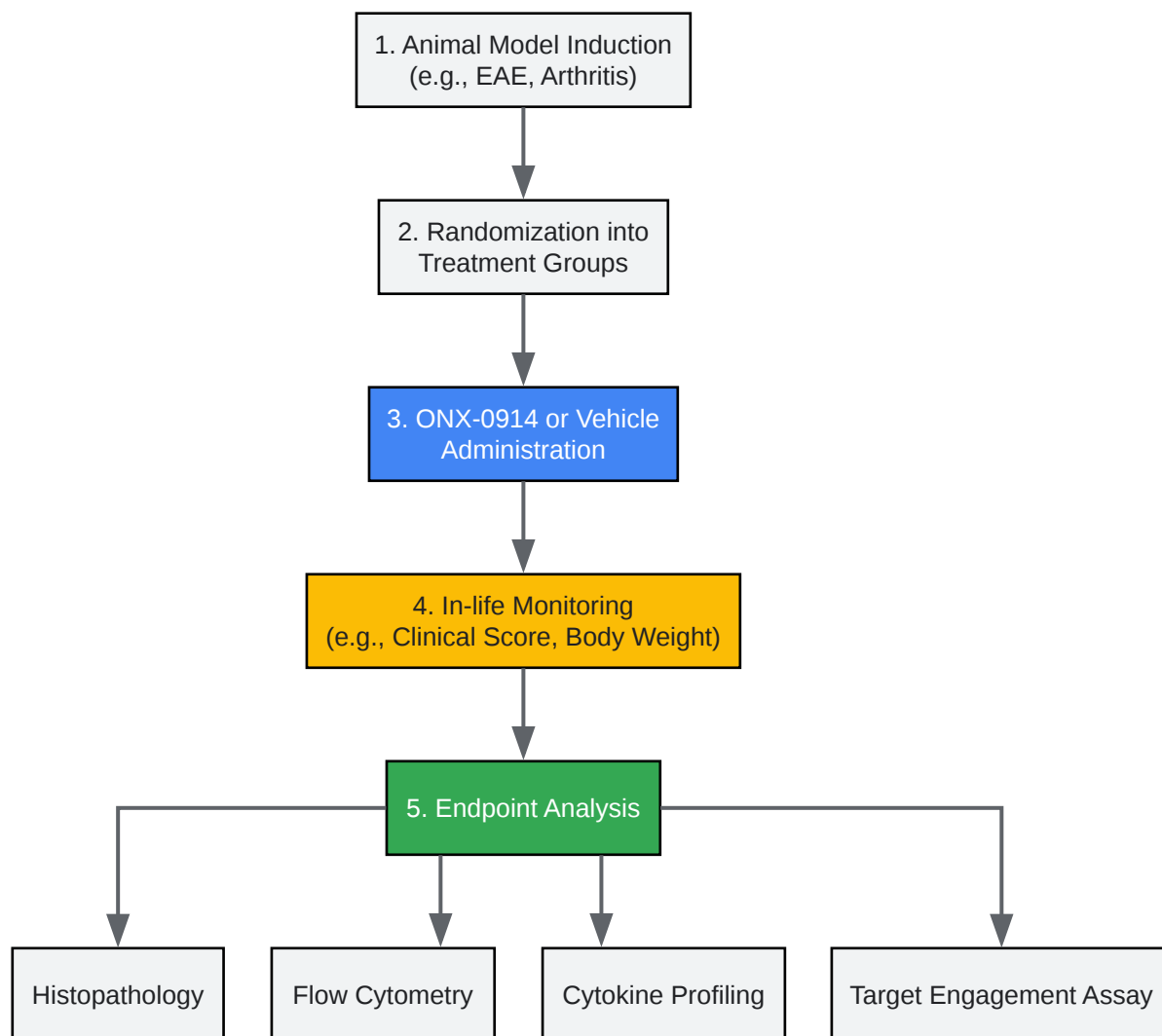
- Efficacy Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.[1] At the end of the study, brain and spinal cord tissues can be collected for histological analysis of inflammation and demyelination. Lymphocytes can be isolated from draining lymph nodes or the CNS to assess cytokine production and T cell differentiation.[1]

In Vivo Efficacy Study in a Mouse Model of Atherosclerosis

- Animal Model: LDLr^{-/-} mice are fed a Western-type diet to induce atherosclerosis.[3]
- ONX-0914 Formulation: ONX-0914 is first solubilized in DMSO and then diluted in PBS to a final DMSO concentration of 4%.[3]
- Dosing and Administration: Mice are treated with 10 mg/kg ONX-0914 or vehicle via intraperitoneal injection three times a week for the duration of the study.[3]
- Efficacy Assessment: At the end of the study, atherosclerotic lesion size is quantified in the aortic root.[3] Blood samples are collected to measure lipid levels and inflammatory cytokines.[3] Immune cell populations in the blood, lymph nodes, and spleen are analyzed by flow cytometry.[3]

Visualizations





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